

An In-depth Technical Guide to the Synthesis of Diazinon-d10

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Compound of Interest

Compound Name: **Diazinon-d10**

Cat. No.: **B020924**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis process for **Diazinon-d10**, an isotopically labeled analog of the organophosphate insecticide Diazinon. **Diazinon-d10** is crucial as an internal standard for quantitative analysis in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly in environmental and food safety testing.^[1] The deuterium labeling on the diethyl groups provides a distinct mass shift, enabling precise quantification by isotope dilution mass spectrometry (IDMS).^[1]

Chemical and Physical Properties

Diazinon-d10 is specifically labeled with ten deuterium atoms on the two ethyl groups attached to the phosphorothioate core.^[2] This strategic placement ensures the label is stable and does not exchange under typical analytical conditions.

Table 1: Key Properties of **Diazinon-d10**

Property	Value	Reference(s)
IUPAC Name	(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuteroethoxy)-sulfanylidene-λ ⁵ -phosphane	[2] [3]
CAS Number	100155-47-3	[1] [2] [4]
Molecular Formula	C ₁₂ H ₁₁ D ₁₀ N ₂ O ₃ PS	[3] [4]
Molecular Weight	314.41 g/mol	[3] [5] [6]
Accurate Mass	314.1638 Da	[2] [3]
Isotopic Purity	≥95 atom % D; ≥99% deuterated forms (d ₁ -d ₁₀)	[1] [4]
Chemical Purity	≥97.5% (GC); 98%	[1] [5]
Appearance	Colorless to Pale Yellow Oil	[7]
Boiling Point	83-84 °C at 0.002 mmHg	[1] [7]
Storage Temperature	2-8°C, Protect from light	[1] [5]

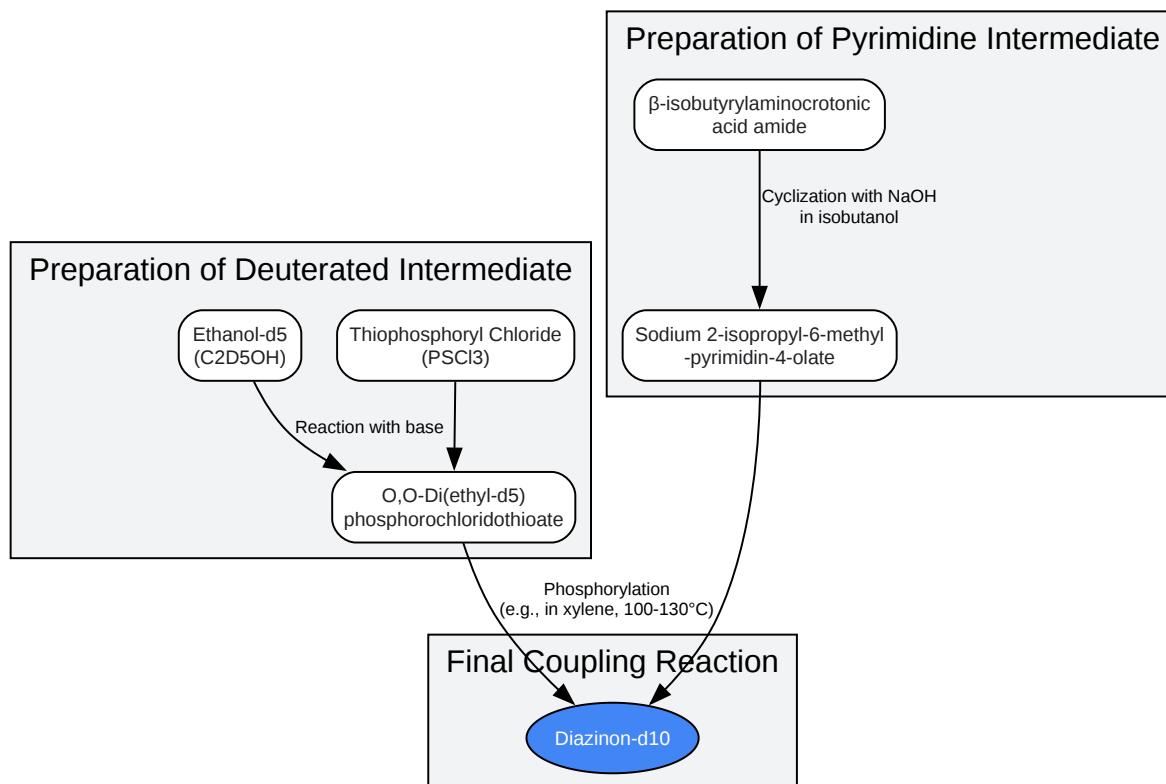
Synthesis Pathway Overview

While specific, peer-reviewed publications detailing the exact synthesis of **Diazinon-d10** are not readily available, the synthetic route can be reliably inferred from established industrial processes for unlabeled Diazinon.[\[8\]](#)[\[9\]](#)[\[10\]](#) The core of the synthesis involves the coupling of two key intermediates: a pyrimidine derivative and a deuterated thiophosphoryl chloride.

The general reaction is the phosphorylation of 2-isopropyl-6-methylpyrimidin-4-ol with a deuterated O,O-diethyl phosphorochloridothioate. The key to synthesizing the labeled compound is the use of deuterated ethanol (ethanol-d₅ or ethanol-d₆) to prepare the necessary deuterated phosphorylating agent.

Below is a diagram illustrating the logical synthesis workflow.

Logical Workflow for Diazinon-d10 Synthesis

[Click to download full resolution via product page](#)**Caption:** Proposed synthesis pathway for **Diazinon-d10**.

Detailed Experimental Protocols

The following protocols are adapted from patented industrial methods for the synthesis of unlabeled Diazinon and modified for the preparation of its deuterated analog.[9][10]

Protocol 1: Synthesis of Sodium 2-isopropyl-6-methyl-pyrimidin-4-olate

This protocol describes the formation of the key pyrimidine intermediate.

- Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a distillation apparatus, combine 170 g (1.0 mole) of β -isobutyrylaminocrotonic acid amide and 40 g (1.0 mole) of sodium hydroxide in 1000 mL of isobutanol.[9]
- Cyclization: Heat the mixture to 100°C. The cyclization reaction will commence, forming the sodium pyrimidinolate salt.
- Solvent Exchange: Distill off approximately 600 mL of the isobutanol/water azeotrope at atmospheric pressure. This removes the water formed during the reaction and drives the equilibrium towards the product.
- Precipitation: Add 1200 mL of an inert, non-polar solvent such as xylene to the reaction mixture. Continue distillation to remove the remaining isobutanol by fractionation.[9] The sodium 2-isopropyl-6-methyl-pyrimidin-4-olate will precipitate as a fine, crystalline suspension. The resulting slurry is used directly in the next step.

Protocol 2: Synthesis of O,O-Di(ethyl-d5) phosphorochloridothioate

This protocol outlines the preparation of the deuterated phosphorylating agent.

- Reaction Setup: In a three-necked flask fitted with a dropping funnel, condenser, and stirrer, dissolve thiophosphoryl chloride (PSCl_3) in an anhydrous, inert solvent like toluene.
- Addition of Deuterated Ethanol: Cool the solution in an ice bath. Slowly add 2.0 equivalents of ethanol-d₅ ($\text{C}_2\text{D}_5\text{OH}$), optionally in the presence of a base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
- Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by techniques like TLC or GC.
- Workup: Filter the reaction mixture to remove any precipitated salt (e.g., pyridinium hydrochloride). The solvent is then removed under reduced pressure to yield the crude O,O-Di(ethyl-d5) phosphorochloridothioate, which can be purified by vacuum distillation.

Protocol 3: Final Synthesis of Diazinon-d10

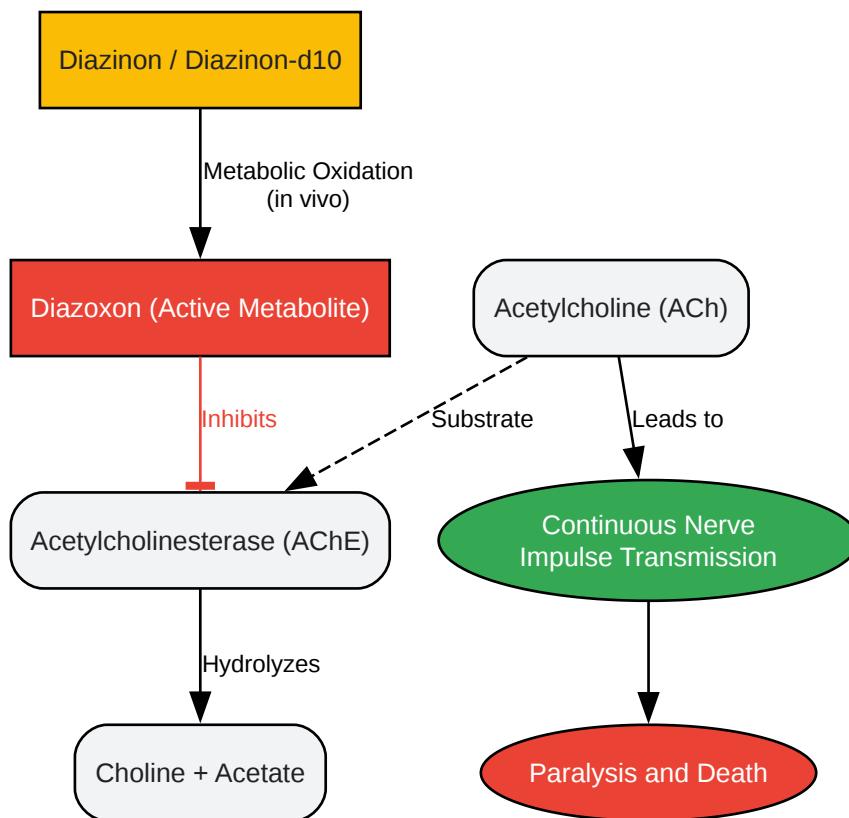
This protocol details the final coupling step.

- Reaction: To the suspension of sodium 2-isopropyl-6-methyl-pyrimidin-4-olate in xylene from Protocol 1, rapidly add 1.0 equivalent of O,O-Di(ethyl-d5) phosphorochloridothioate (from Protocol 2) dropwise while maintaining the temperature between 115-120°C.[9]
- Reaction Time: Maintain stirring at this temperature for approximately 1-2 hours. The reaction is typically complete within this timeframe.[9]
- Cooling and Quenching: Cool the reaction mixture to room temperature (approx. 25°C).
- Washing: Wash the organic phase sequentially with 400 mL of 0.1 N hydrochloric acid and 400 mL of 0.1 N sodium hydroxide solution to remove unreacted starting materials and byproducts.[9]
- Purification: Separate the organic layer and remove the xylene by distillation under vacuum. To remove any remaining volatile components, the final product (**Diazinon-d10**) is distilled under a high vacuum (e.g., ~1 mbar at 60°C) to yield a purified oil.[9]

Signaling Pathways and Mode of Action

Diazinon, and by extension **Diazinon-d10**, functions as a non-systemic organophosphate insecticide.[8][11] Its primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme. In the body, Diazinon is metabolically activated to its oxygen analog, diazoxon, which is a much more potent inhibitor of AChE.[8] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, causing continuous nerve stimulation, which results in paralysis and death of the target insect.[8][12]

Mechanism of Action of Diazinon



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Caption: Simplified pathway of Diazinon's neurotoxic action.

This guide provides a detailed framework for the synthesis and understanding of **Diazinon-d10**. Researchers should always conduct their work in accordance with all applicable safety guidelines and regulations, especially when handling organophosphorus compounds.

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